STING agonist-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El agonista STING-4 es un compuesto sintético diseñado para activar la vía del estimulador de genes de interferón (STING). Esta vía desempeña un papel crucial en la respuesta inmunitaria innata al reconocer el ADN citosólico y desencadenar la producción de interferones tipo I y otras citocinas. El agonista STING-4 ha demostrado ser prometedor en estudios preclínicos como un posible agente terapéutico para el cáncer y las enfermedades infecciosas al mejorar la respuesta inmunitaria del cuerpo contra tumores y patógenos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del agonista STING-4 normalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, que se someten a una serie de reacciones químicas para formar la estructura central del compuesto.

Formación de la estructura central: La estructura central se forma mediante una serie de reacciones de condensación y ciclización en condiciones controladas, como temperaturas específicas y niveles de pH.

Funcionalización: Luego, la estructura central se funcionaliza introduciendo varios grupos funcionales a través de reacciones de sustitución. Este paso a menudo requiere el uso de catalizadores y reactivos específicos para lograr las modificaciones deseadas.

Purificación: El producto final se purifica mediante técnicas como la cromatografía en columna y la recristalización para obtener un compuesto de alta pureza adecuado para su uso posterior

Métodos de producción industrial

En un entorno industrial, la producción del agonista STING-4 implica la ampliación de las rutas sintéticas descritas anteriormente. Esto requiere la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. La producción industrial también implica medidas estrictas de control de calidad para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El agonista STING-4 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar su actividad biológica.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto, lo que podría mejorar su estabilidad y eficacia.

Sustitución: Las reacciones de sustitución se utilizan para introducir o reemplazar grupos funcionales en la estructura central, lo que permite la sintonización fina de sus propiedades

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes utilizados incluyen peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.

Catalizadores: Se utilizan catalizadores como paladio sobre carbono y óxido de platino para facilitar diversas reacciones.

Solventes: Los solventes como el dimetilsulfóxido y el acetonitrilo se utilizan comúnmente para disolver los reactivos y controlar el entorno de reacción

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados del agonista STING-4 con grupos funcionales modificados. Estos derivados a menudo se prueban para determinar su actividad biológica con el fin de identificar las formas más potentes y estables del compuesto .

Aplicaciones Científicas De Investigación

El agonista STING-4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Inmunoterapia contra el cáncer: Se utiliza para mejorar la respuesta inmunitaria contra los tumores al activar la vía STING, lo que lleva a un aumento de la producción de interferones tipo I y otras citocinas que promueven la inmunidad antitumoral

Enfermedades infecciosas: El compuesto se está investigando por su potencial para aumentar la respuesta inmunitaria contra infecciones virales y bacterianas al mejorar las defensas inmunitarias innatas del cuerpo.

Adyuvantes de vacunas: El agonista STING-4 se está explorando como un adyuvante para mejorar la eficacia de las vacunas al aumentar la respuesta inmunitaria a los antígenos de la vacuna.

Enfermedades autoinmunitarias: La investigación está en curso para comprender el papel del agonista STING-4 en la modulación de la respuesta inmunitaria en enfermedades autoinmunitarias, con el objetivo de desarrollar nuevas estrategias terapéuticas.

Mecanismo De Acción

El agonista STING-4 ejerce sus efectos uniéndose a la proteína STING, que se encuentra en la membrana del retículo endoplásmico. Al unirse, STING sufre un cambio conformacional que activa las vías de señalización aguas abajo, incluidas las vías TBK1-IRF3 y NF-κB. Esta activación conduce a la producción de interferones tipo I y otras citocinas proinflamatorias, que mejoran la respuesta inmunitaria contra tumores y patógenos .

Comparación Con Compuestos Similares

Compuestos similares

Dinucleótidos cíclicos: Compuestos como el GMP-AMP cíclico (cGAMP) son agonistas STING naturales que activan la vía STING uniéndose al mismo sitio que el agonista STING-4

Dinucleótidos no cíclicos: Compuestos sintéticos como la amido-bencimidazol dimérica (diABZI) también son agonistas STING que han mostrado promesa en estudios preclínicos

Singularidad del agonista STING-4

El agonista STING-4 es único en su estructura y mecanismo de acción en comparación con otros agonistas STING. Se ha diseñado para tener una mayor potencia y especificidad para la proteína STING, lo que lleva a una activación más robusta de la vía STING.

Actividad Biológica

STING (Stimulator of Interferon Genes) agonists have garnered significant attention in the field of immunotherapy, particularly for their potential in activating the innate immune response against tumors. Among these, STING agonist-4 (often referred to as PC7A) stands out due to its unique mechanism of action and promising therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on immune cells, and relevance in cancer treatment.

STING Pathway Activation

This compound activates the STING pathway through a mechanism distinct from traditional cyclic dinucleotides (CDNs) like cGAMP. It binds to a specific site on the STING receptor that is separate from the cGAMP-binding pocket, allowing it to stimulate immune responses even in cells with mutations that impair cGAMP signaling. This unique binding capability enables this compound to induce a robust type I interferon (IFN-I) response and enhance the activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) .

Cellular Response

Upon activation by this compound, there is a notable upregulation of interferon-stimulated genes (ISGs), which are crucial for mounting an effective immune response. Research indicates that PC7A leads to sustained expression of key ISGs such as Ifnb1 and Cxcl10, promoting prolonged immune activity compared to cGAMP . The delayed degradation of STING after PC7A stimulation further contributes to its extended effects .

Comparative Efficacy

In studies comparing various STING agonists, this compound demonstrated superior efficacy in activating immune responses in models with mutated STING receptors that typically exhibit resistance to conventional agonists. This positions PC7A as a promising candidate for treating tumors that are less responsive to traditional therapies .

Immune Cell Activation

This compound significantly enhances the activation and proliferation of various immune cell types:

- Dendritic Cells : PC7A promotes DC maturation and migration, essential for effective antigen presentation.

- Cytotoxic T Lymphocytes : Enhanced CTL activity leads to improved tumor cell recognition and elimination.

- Natural Killer Cells : Increased NK cell activity contributes to direct tumor lysis .

In Vivo Studies

In murine models, administration of this compound resulted in substantial tumor regression and increased survival rates. Notably, when combined with other immunotherapies, such as checkpoint inhibitors, PC7A showed synergistic effects, enhancing overall therapeutic outcomes .

Table 1: Summary of In Vivo Efficacy Studies

| Study Type | Model Type | Treatment | Outcome |

|---|---|---|---|

| Tumor Regression | Murine Model | PC7A | Significant tumor size reduction |

| Survival Analysis | Tumor-bearing Mice | PC7A + Checkpoint Inhibitor | Improved survival rates |

| Immune Profiling | Tumor Microenvironment | PC7A | Increased CTL and NK cell infiltration |

Clinical Trials

Recent clinical trials involving various STING agonists have shown promising results. For instance, trials with ADU-S100 (a CDN) demonstrated partial responses in patients with triple-negative breast cancer when combined with checkpoint inhibitors . While specific trials for this compound are still ongoing, preliminary data suggest its potential efficacy in enhancing immune responses in resistant tumor types.

Adverse Effects

The safety profile of STING agonists generally includes mild to moderate adverse events such as injection site pain and transient fever. However, serious adverse effects remain rare . Monitoring liver enzymes has been recommended due to occasional grade 3/4 elevations observed during treatment .

Propiedades

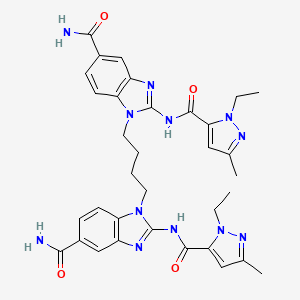

IUPAC Name |

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZSAXDKFXTSGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.